molecular formula C19H24N4O B6489117 N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899961-18-3

N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B6489117
CAS No.: 899961-18-3
M. Wt: 324.4 g/mol
InChI Key: QIPCAHTVPMHTRO-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a pyridin-3-yl group at position 1 and a cyclohexyl carboxamide at position 2.

Properties

IUPAC Name

N-cyclohexyl-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-19(21-16-7-2-1-3-8-16)23-13-12-22-11-5-9-17(22)18(23)15-6-4-10-20-14-15/h4-6,9-11,14,16,18H,1-3,7-8,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPCAHTVPMHTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN3C=CC=C3C2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyridine derivative and a pyrazine derivative in the presence of a cyclohexylamine can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Quantitative Comparison Table

Compound Name Core Structure Key Substituents Target Enzyme IC50 (μM) Binding Mode
N-cyclohexyl-1-(pyridin-3-yl)-pyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine Pyridin-3-yl, Cyclohexyl carboxamide NMT-1 (Inferred) Not reported Peptide-binding site (predicted)
Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (Compound 24) Pyrrolo[1,2-a]pyrazine 9-Ethyl-9H-carbazole NMT-1 6 Competitive (peptide site)
7-Bromo-4-ethyl-pyrrolo[1,2-a]pyrazine-1-one Pyrrolo[1,2-a]pyrazine Bromo, Ethyl Not reported Not reported N/A
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Ethyl, Methyl, Phenyl Kinases Not reported ATP-binding pocket

Research Findings and Implications

  • NMT Inhibition : COPP derivatives (e.g., compound 24) validate the pyrrolo[1,2-a]pyrazine scaffold’s utility in NMT-1 inhibition. The target compound’s pyridin-3-yl group may modulate selectivity or potency, though experimental data are lacking .
  • Unresolved Questions: Direct IC50 values and in vivo efficacy data for the target compound are absent in the provided evidence.

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